molecular formula C17H20N2O3S B11823499 2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine

2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11823499
M. Wt: 332.4 g/mol
InChI Key: AAOCMEUOHPZBEA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a tosylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxypyridine and tosylpyrrolidine.

    Reaction Conditions: The tosylpyrrolidine is reacted with 2-methoxypyridine under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Mechanism: The base deprotonates the tosylpyrrolidine, generating a nucleophile that attacks the 2-position of the methoxypyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Methoxy-substituted pyridine N-oxide.

    Reduction: Piperidine derivative.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the interaction of pyridine derivatives with biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tosylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the tosylpyrrolidine moiety, making it less versatile in certain applications.

    5-(1-Tosylpyrrolidin-2-yl)pyridine: Similar structure but without the methoxy group, which can affect its reactivity and binding properties.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a boronic ester group instead of the tosylpyrrolidine moiety, used in different types of chemical reactions.

Uniqueness

2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the methoxy group and the tosylpyrrolidine moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-methoxy-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C17H20N2O3S/c1-13-5-8-15(9-6-13)23(20,21)19-11-3-4-16(19)14-7-10-17(22-2)18-12-14/h5-10,12,16H,3-4,11H2,1-2H3

InChI Key

AAOCMEUOHPZBEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)OC

Origin of Product

United States

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